molecular formula C15H9I2NO2 B2801677 2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile CAS No. 872183-68-1

2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile

Cat. No. B2801677
CAS RN: 872183-68-1
M. Wt: 489.051
InChI Key: PPXLZGZVHMOXIQ-UHFFFAOYSA-N
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Description

“2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile” is a chemical compound with the molecular formula C15H9I2NO2 . It has a molecular weight of 489.05 .


Molecular Structure Analysis

The molecular structure of “2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile” consists of a benzonitrile group attached to a formyl-diiodophenoxy group . The presence of iodine atoms suggests that it might be used in radio-labeling studies.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 489.05 .

Scientific Research Applications

Synthesis and Chemical Reactions

Research into compounds with structures similar to "2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile" often focuses on their synthesis and potential in facilitating various chemical reactions. For instance, studies have explored the regiocontrol of nitrile oxide cycloadditions to allyl alcohols, leading to the synthesis of 4-substituted and 4,4-disubstituted 5-hydroxymethyl-2-isoxazolines. This demonstrates the compound's utility in creating structurally diverse molecules, which is essential for developing new materials and pharmaceuticals (Kanemasa, Nishiuchi, & Wada, 1992).

Potential Photodynamic Therapy Agents

Related research has also identified compounds for their potential as photodynamic therapy (PDT) agents for cancer treatment. For example, benzyl-substituted phthalonitriles have been studied for their efficacy as sensitizers in PDT, indicating the importance of the structural modification of benzonitrile derivatives in optimizing therapeutic outcomes (Hu, Brasseur, Yildiz, van Lier, & Leznoff, 1998).

Corrosion Inhibition

Amine derivative compounds, including those structurally related to "2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile," have been synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic media. This application is crucial for protecting industrial equipment and infrastructure from corrosion, thereby extending their service life and maintaining their integrity (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Molecular Structures and Spectroscopic Studies

Compounds with similar frameworks have been subject to detailed structural and vibrational studies, both experimentally and theoretically. These studies provide insights into the molecular and electronic structures of such compounds, facilitating their application in various fields, including materials science and molecular electronics (Alver, Hayvalı, Güler, Dal, & Şenyel, 2011).

properties

IUPAC Name

2-[(2-formyl-4,6-diiodophenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9I2NO2/c16-13-5-12(8-19)15(14(17)6-13)20-9-11-4-2-1-3-10(11)7-18/h1-6,8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXLZGZVHMOXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2I)I)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9I2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile

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